molecular formula C18H29N3 B4775072 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine

1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine

Cat. No. B4775072
M. Wt: 287.4 g/mol
InChI Key: MNLXTLWIRNWHKO-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine, also known as BEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways, including calcium signaling, neurotransmitter release, and protein kinase C activity. The activation of sigma-1 receptors by 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been shown to have neuroprotective effects, such as the inhibition of oxidative stress and the promotion of neuronal survival.
Biochemical and Physiological Effects:
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels, the inhibition of acetylcholinesterase activity, and the promotion of neurite outgrowth. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its neuroprotective properties, and its potential therapeutic effects in various neurological disorders. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the development of more selective sigma-1 receptor agonists may provide a more targeted approach for the treatment of neurological disorders.

Scientific Research Applications

1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, such as pain perception, neuroprotection, and neuropsychiatric disorders. 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has also been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

1-benzyl-4-(1-ethylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-2-19-10-8-18(9-11-19)21-14-12-20(13-15-21)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLXTLWIRNWHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-4-piperidinyl)-4-(phenylmethyl)piperazine

Synthesis routes and methods

Procedure details

Prepared analogously to Example A19a) from 1-ethyl-4-piperidinone and 1-(phenylmethyl)piperazine in a yield of 71% of theory. Colourless, amorphous substance, Rf=0.46 (FM4).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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